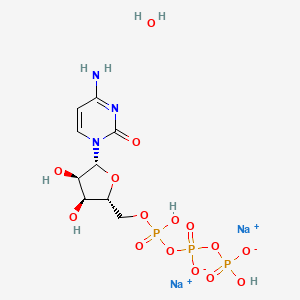![molecular formula C21H18ClNO5 B2693148 N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1226454-41-6](/img/structure/B2693148.png)
N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide is a useful research compound. Its molecular formula is C21H18ClNO5 and its molecular weight is 399.83. The purity is usually 95%.
BenchChem offers high-quality N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Pharmacological Potential
Anti-Inflammatory and Antitumor Effects: Imidazole derivatives exhibit anti-inflammatory and antitumor activities. These compounds may interfere with inflammatory pathways and tumor cell growth .
Antidiabetic and Antioxidant Properties: Studies suggest that imidazole-based molecules may have antidiabetic effects by modulating glucose metabolism. Additionally, their antioxidant properties could protect against oxidative stress .
Antiviral Potential: While specific data on this compound are scarce, other imidazole derivatives have shown antiviral activity against various viruses, including influenza A and Coxsackie B4 virus .
Synthetic Routes and Drug Development
Imidazole as a Synthon: Imidazole serves as an essential synthon in drug development. Researchers use it as a building block to create novel drug candidates .
Commercially Available Drugs: Several drugs containing the 1,3-diazole ring (imidazole) are commercially available. Examples include:
properties
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl) 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-7-5-6-14(22)10-15)20(25)17-9-4-3-8-16(17)18/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYUSAFWLXASDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)



![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)
![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)



![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2693084.png)


